molecular formula C33H33N3O15 B1667771 BRD7552 CAS No. 1137359-47-7

BRD7552

Numéro de catalogue: B1667771
Numéro CAS: 1137359-47-7
Poids moléculaire: 711.6 g/mol
Clé InChI: AAOLIMLEFKWKOY-IXMSMLDRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de BRD7552 implique un processus en plusieurs étapes qui comprend la formation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse détaillée et les conditions de réaction sont exclusives et ne sont pas largement divulguées dans la littérature publique. On sait que le composé est synthétisé par une série de réactions organiques impliquant l'estérification, l'amidation et des stratégies de groupe protecteur .

Méthodes de production industrielle

La production industrielle de this compound est généralement effectuée dans des laboratoires spécialisés équipés de capacités de synthèse organique avancées. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final. Le composé est souvent fourni sous forme solide et peut être dissous dans du diméthylsulfoxyde (DMSO) pour une utilisation expérimentale .

Analyse Des Réactions Chimiques

Types de réactions

BRD7552 subit principalement des modifications épigénétiques plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Il induit des changements dans les schémas d'acétylation et de méthylation des histones, qui sont cohérents avec l'activation transcriptionnelle du promoteur PDX1 .

Réactifs et conditions courants

Le composé est généralement utilisé dans des expériences de culture cellulaire à des concentrations allant de 0 à 10 micromolaires. Il agit d'une manière dépendante de FOXA2 pour augmenter l'expression de PDX1 dans les cellules ductales humaines .

Principaux produits formés

Le principal produit formé par l'action de this compound est l'expression accrue de PDX1 et de l'ARNm de l'insuline dans les cellules traitées .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

Mécanisme d'action

This compound exerce ses effets en régulant à la hausse l'expression de PDX1 à la fois dans les îlots humains primaires et les cellules ductales. Il induit des changements épigénétiques dans le promoteur PDX1, tels que l'augmentation de l'acétylation de l'histone H3 et de la triméthylation de l'histone H3 à la lysine 4, tout en diminuant la triméthylation à la lysine 9 . Ces changements sont cohérents avec l'activation transcriptionnelle et se traduisent par une expression accrue de l'insuline .

Applications De Recherche Scientifique

Introduction to BRD7552

This compound is a small molecule recognized for its role as an inducer of pancreatic and duodenal homeobox 1 (PDX1), a crucial transcription factor involved in pancreatic development and the function of insulin-producing beta cells. Research has demonstrated that this compound can enhance PDX1 expression in various human cell types, including pancreatic ductal cells and primary human islets. This compound has garnered attention for its potential applications in diabetes treatment and regenerative medicine.

Epigenetic Changes Induced by this compound

The compound modifies histone acetylation and methylation patterns at the PDX1 promoter, which are essential for transcriptional activation. Notably, this compound increases H3 acetylation and H3K4 trimethylation while decreasing repressive marks such as H3K9 trimethylation . These changes facilitate the transcriptional activity necessary for effective insulin production.

Diabetes Research

This compound's ability to induce PDX1 expression makes it a valuable tool in diabetes research, particularly for type 2 diabetes where beta-cell dysfunction is prevalent. Studies have shown that:

  • Induction of Insulin Expression : In primary human islet cells, this compound significantly increased insulin mRNA levels after treatment, demonstrating its potential to restore insulin production capabilities in dysfunctional beta cells .
  • Transdifferentiation Potential : The compound has been explored for its ability to promote transdifferentiation of non-beta cells into insulin-producing cells, which could be pivotal for developing regenerative therapies for diabetes .

Cancer Research

Interestingly, this compound also exhibits potential applications in cancer biology. By inducing PDX1 expression in cancer cell lines, it may push these cells into a non-proliferative state, suggesting a novel approach to cancer treatment through cellular reprogramming . This dual functionality highlights the compound's versatility in both metabolic disease and oncology.

Regenerative Medicine

The capacity of this compound to enhance beta-cell function positions it as a candidate for regenerative therapies aimed at restoring pancreatic function in diabetic patients. Its mechanism of action suggests that it could be used alongside gene therapy approaches that involve the introduction of transcription factors like MAFA and NEUROG3 to further promote insulin production .

Case Study 1: Enhancing Insulin Production

In a study involving primary human islets treated with this compound, three out of five donor samples exhibited significant dose-dependent induction of both PDX1 and insulin after five days of treatment. This underscores the compound's potential efficacy in restoring functional beta-cell activity .

Case Study 2: Transcription Factor Replacement

Research demonstrated that this compound could partially complement the role of PDX1 when combined with other transcription factors like MAFA and NEUROG3. This combination resulted in enhanced insulin mRNA expression compared to controls lacking this compound, indicating its utility in engineered cell therapies aimed at diabetes treatment .

Comparative Data Table

Application AreaEffect of this compoundObservations
Diabetes ResearchInduces PDX1 and insulin expressionSignificant enhancement in primary human islets
Cancer ResearchInduces non-proliferative statePotential use as a therapeutic agent
Regenerative MedicineEnhances beta-cell functionPromotes transdifferentiation capabilities

Comparaison Avec Des Composés Similaires

BRD7552 est unique en sa capacité à induire l'expression de PDX1 et à promouvoir la transdifférenciation des cellules β. Des composés similaires comprennent :

Activité Biologique

BRD7552 is a small-molecule compound recognized for its significant role in the biological activity of pancreatic development and function, particularly through the upregulation of PDX1 (Pancreatic and Duodenal Homeobox 1) expression. This compound has emerged as a potential therapeutic agent for diabetes treatment by influencing pancreatic β-cell regeneration and differentiation.

PDX1 Induction

This compound has been shown to increase PDX1 mRNA levels in a dose- and time-dependent manner across various cell types, including human PANC-1 cells, primary human islets, and ductal-derived cells. The compound induces epigenetic modifications in the PDX1 promoter region, which are crucial for its transcriptional activation. Specifically, this compound enhances histone H3 acetylation and trimethylation at lysine 4 (H3K4me3), while decreasing trimethylation at lysine 9 (H3K9me3), indicating a shift towards transcriptional activation rather than repression .

Role of FOXA2

Further studies have elucidated that the transcription factor FOXA2 plays a pivotal role in the mechanism of this compound. Gene expression profiling revealed that this compound increases the activity or expression of FOXA2, which is essential for the induction of PDX1. Knockdown experiments demonstrated that inhibiting FOXA2 abolishes the effects of this compound on PDX1 expression, underscoring its importance in this pathway .

Epigenetic Modifications

The compound's ability to modify chromatin structure contributes to its biological activity. Bisulfite sequencing and chromatin immunoprecipitation (ChIP) assays confirmed that this compound affects histone modification patterns associated with active transcription, promoting an environment conducive to gene expression .

Cellular Reprogramming and Differentiation

This compound has been utilized in various studies aimed at enhancing pancreatic β-cell differentiation from other cell types. For instance, it has been incorporated into protocols for generating insulin-producing cells from human dermal fibroblasts through chemical reprogramming techniques . These studies highlight the compound's versatility and potential application in regenerative medicine.

Table: Summary of Biological Activities of this compound

Biological Activity Effect Mechanism
PDX1 Expression Upregulation in multiple cell typesEpigenetic modification of PDX1 promoter
Insulin Production Induction in pancreatic cellsActivation of transcription factors
Chromatin Modification Increased H3 acetylation, decreased H3K9me3Changes in histone modifications
Role of FOXA2 Essential for PDX1 inductionDependency on FOXA2 activity

Clinical Implications

The implications of this compound extend into clinical applications, particularly concerning diabetes management. Its ability to induce PDX1 expression suggests potential for developing therapies aimed at restoring β-cell function in diabetic patients. The compound's role in facilitating cellular reprogramming also opens avenues for personalized medicine approaches to treat various forms of diabetes .

Propriétés

IUPAC Name

ethyl 4-[[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N3O15/c1-3-43-29(38)17-4-6-18(7-5-17)34-31(39)49-26-25(14-37)48-30(42-2)28(51-33(41)36-20-9-11-22-24(13-20)47-16-45-22)27(26)50-32(40)35-19-8-10-21-23(12-19)46-15-44-21/h4-13,25-28,30,37H,3,14-16H2,1-2H3,(H,34,39)(H,35,40)(H,36,41)/t25-,26-,27+,28-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOLIMLEFKWKOY-IXMSMLDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N3O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BRD7552
Reactant of Route 2
BRD7552
Reactant of Route 3
BRD7552
Reactant of Route 4
BRD7552
Reactant of Route 5
BRD7552
Reactant of Route 6
BRD7552

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.